molecular formula C9H17NO2S B13165174 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

Cat. No.: B13165174
M. Wt: 203.30 g/mol
InChI Key: BHRLZTFOPZEOCL-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione is a heterocyclic compound featuring a thiolane ring with a cyclopentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclopentylamine with a thiolane precursor under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thiolane with cyclopentylamine in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and the functional groups present. The pathways involved can include binding to active sites on enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Shares the cyclopentylamino group but lacks the thiolane ring.

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

Uniqueness

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione is unique due to the combination of the cyclopentylamino group and the thiolane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biological Activity

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione, also known by its IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₉NOS₂
  • Molecular Weight : 151.26 g/mol
  • Structure : The compound features a thiolane ring with a cyclopentylamino substituent, which may contribute to its unique biological properties.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiolane derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.
  • Cytotoxic Effects on Cancer Cells : Studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiolane derivatives. For example:

  • Cytotoxicity Testing : Compounds structurally related to this compound were tested against various cancer cell lines such as MCF7 and HT29. Results indicated IC₅₀ values ranging from 0.02 μM to 17.02 μM for these compounds, suggesting significant cytotoxic effects against cancer cells while showing comparatively lower toxicity towards normal cells .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects:

  • COX Inhibition : Some derivatives have demonstrated the ability to inhibit COX-2 activity effectively, with IC₅₀ values reported between 0.42 μM and 29.11 μM. This inhibition is crucial for reducing inflammation and associated pain in various conditions .

Case Studies

Several case studies have been documented regarding the biological activity of thiolane derivatives:

StudyCompound TestedCell LineIC₅₀ (μM)Observations
17cHT290.02Significant reduction in colony formation and tumor volume in vivo.
27jMCF70.05Induced apoptosis and cell cycle arrest at S and G2/M phases.
37iA27800.17Moderate COX-2 inhibition with better gastrointestinal safety profile compared to indomethacin.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-cyclopentyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C9H17NO2S/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

BHRLZTFOPZEOCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCS(=O)(=O)C2

Origin of Product

United States

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